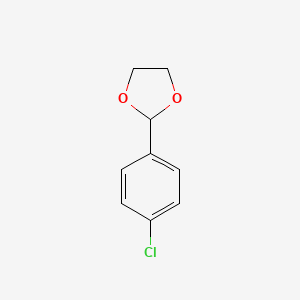

2-(4-Chlorophenyl)-1,3-dioxolane

Description

Significance of 1,3-Dioxolane (B20135) Core Structures in Contemporary Chemical and Biological Sciences

The 1,3-dioxolane ring is a prevalent structural motif in a vast array of organic molecules, and its significance is multifaceted. In organic synthesis, the 1,3-dioxolane group serves as a robust protecting group for aldehydes and ketones. This application is crucial in multi-step syntheses where specific carbonyl groups must be shielded from reaction while other parts of the molecule are modified. The formation of the dioxolane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, and its removal can be accomplished under acidic conditions, regenerating the original carbonyl.

Beyond its role as a protecting group, the 1,3-dioxolane core is an integral component of numerous biologically active compounds. Its presence in a molecule can influence its pharmacological profile, and various derivatives have been investigated for a range of therapeutic applications. The oxygen atoms in the dioxolane ring can participate in hydrogen bonding, which may contribute to the binding of these molecules to biological targets. smolecule.com

Research Context of Aryl-Substituted 1,3-Dioxolanes in Advanced Organic Chemistry

The introduction of an aryl substituent at the 2-position of the 1,3-dioxolane ring, as seen in 2-(4-chlorophenyl)-1,3-dioxolane, opens up further avenues of research in advanced organic chemistry. These aryl-substituted derivatives are often used as intermediates in the synthesis of more complex molecules. The nature of the substituent on the aryl ring can modulate the reactivity of the entire molecule, allowing for a wide range of chemical transformations.

In the realm of medicinal chemistry, aryl-substituted 1,3-dioxolanes are of particular interest. The aryl group provides a scaffold that can be readily modified to explore structure-activity relationships. For instance, the introduction of different substituents on the phenyl ring can impact the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its biological activity. Research has explored the potential of such compounds as antimicrobial and anticancer agents. hilarispublisher.com

Scope and Research Objectives Pertaining to the Academic Study of this compound

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the academic interest in this compound can be inferred from the broader context of research on related molecules. The primary objectives for the academic study of this compound would likely encompass the following areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a fundamental research objective. A common method involves the reaction of 4-chlorobenzaldehyde (B46862) with ethylene glycol. smolecule.com Detailed characterization using spectroscopic techniques such as NMR and IR is essential to confirm the structure and purity of the synthesized compound.

Investigation of Biological Activity: A significant driver for the study of this compound is the exploration of its potential biological activities. Based on research into analogous aryl-substituted dioxolanes, investigations would likely focus on its efficacy as an antimicrobial or anticancer agent. hilarispublisher.com Such studies would involve in vitro assays to determine its activity against various cell lines or microbial strains.

Use as a Chemical Intermediate: The compound serves as a valuable building block in organic synthesis. Research may focus on utilizing this compound as a starting material for the preparation of more complex and potentially bioactive molecules. The presence of the chloro-substituent on the phenyl ring provides a site for further chemical modification.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 198-200 °C | nih.gov |

| Density | 1.256 g/cm³ | |

| Solubility | Soluble in organic solvents such as ether, acetone, and dichloromethane. | nih.gov |

Spectroscopic Data

While a comprehensive, publicly available spectral analysis for this compound is not readily found, typical spectroscopic data for related compounds can provide an indication of the expected signals. For instance, the ¹H NMR spectrum of a 2-aryl-1,3-dioxolane would be expected to show characteristic signals for the aromatic protons of the chlorophenyl group and the methylene (B1212753) protons of the dioxolane ring. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbons of the aromatic ring and the dioxolane moiety.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXNQWTXUSTEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308251 | |

| Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-54-5 | |

| Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-(p-chlorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl 1,3 Dioxolane and Its Derivatives

Acid-Catalyzed Condensation Approaches for Dioxolane Ring Formation

The most direct and common method for synthesizing 2-(4-chlorophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 4-chlorobenzaldehyde (B46862) with ethylene (B1197577) glycol. chemicalbook.com This reaction, a form of acetalization, involves the formation of a five-membered dioxolane ring.

To drive this equilibrium reaction towards the product, the water formed as a byproduct is typically removed. A Dean-Stark apparatus is often employed for this purpose, where an azeotropic solvent like benzene (B151609) or toluene (B28343) is used to continuously separate water from the reaction mixture. wikipedia.orgorgsyn.orgyoutube.comyoutube.com The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid or sulfuric acid. prepchem.comsciencemadness.org

Table 1: Reaction Parameters for Acid-Catalyzed Condensation

| Reactants | Catalyst | Solvent | Equipment |

| 4-Chlorobenzaldehyde, Ethylene glycol | p-Toluenesulfonic acid | Benzene | Dean-Stark apparatus |

| 4-Chlorobenzaldehyde, Ethylene glycol | Sulfuric acid | Toluene | Dean-Stark apparatus |

Precursor-Based Synthesis: Reactions Involving Chlorobenzene (B131634) and Ethylene Oxide

An alternative synthetic strategy involves the reaction of chlorobenzene with ethylene oxide. smolecule.com This method can proceed through a Grignard reagent intermediate. First, 4-chlorophenylmagnesium bromide is prepared by reacting 4-chlorobromobenzene with magnesium metal in an anhydrous ether solvent. libretexts.orgcerritos.edu This Grignard reagent then reacts with ethylene oxide in a nucleophilic addition to form an intermediate that, upon acidic workup, yields this compound. It is crucial to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture. cerritos.edu

Stereoselective Synthetic Pathways for Substituted 1,3-Dioxolanes

When the diol used in the condensation reaction is chiral, or when substituted ethylene glycols are used, the formation of stereoisomers of the resulting 1,3-dioxolane (B20135) is possible. thieme-connect.com The synthesis of specific stereoisomers, known as stereoselective synthesis, is of significant interest for applications in pharmaceuticals and materials science. nih.gov

One approach to achieve stereoselectivity is through the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netbath.ac.uk For example, a chiral diol can be used to direct the formation of a specific enantiomer or diastereomer of the this compound derivative. Another method involves the use of chiral catalysts that can influence the stereochemical course of the condensation reaction. mdpi.com

Derivatization Strategies for Extended Molecular Architectures Bearing the this compound Moiety

The this compound scaffold can be further modified to create more complex molecules with potentially interesting biological or material properties. smolecule.com

Alkylation Reactions for Functionalization

Alkylation reactions can be used to introduce new functional groups onto the this compound molecule. For instance, if a derivative such as this compound-4-methanol is synthesized, the hydroxyl group can be alkylated to introduce various side chains. nih.gov This can be achieved by deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Cyclization Reactions for Azole-Dioxolane Conjugates

The this compound moiety can be incorporated into larger heterocyclic systems, such as azoles (e.g., triazoles, thiazoles). researchgate.netfarmaciajournal.com This can be accomplished by first functionalizing the dioxolane with a group that can participate in a cyclization reaction. For example, a precursor containing both the dioxolane unit and a thiosemicarbazide (B42300) functionality can undergo intramolecular cyclization to form a triazole-dioxolane conjugate. farmaciajournal.com These hybrid molecules are of interest for their potential applications in medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl 1,3 Dioxolane

Nucleophilic Substitution Reactions Involving the p-Chlorophenyl Moiety

The p-chlorophenyl group of 2-(4-Chlorophenyl)-1,3-dioxolane is generally resistant to classical nucleophilic aromatic substitution (SNAr). Aryl halides, unlike alkyl halides, are inert to SN1 and SN2 conditions due to the instability of the aryl cation and the geometric impossibility of a backside attack on the sp²-hybridized carbon. libretexts.org

For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.org The 1,3-dioxolane (B20135) substituent does not provide strong activation for this pathway. Consequently, displacing the chlorine atom with common nucleophiles requires harsh reaction conditions.

However, modern catalytic methods can facilitate such transformations. Transition metal catalysts, for example, can activate the aryl ring towards nucleophilic attack by coordinating to the π-system of the benzene (B151609) ring. nih.gov This coordination enhances the electrophilicity of the ring, enabling substitution reactions under milder conditions than would otherwise be possible. nih.gov While specific studies on this compound are limited, it is expected that its SNAr reactions would follow these established principles.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Ring Substituents | Strongly electron-withdrawing groups (e.g., -NO₂) at ortho/para positions activate the ring. | Stabilizes the intermediate negative charge (Meisenheimer complex) through resonance. libretexts.org |

| Leaving Group | Fluoride is often the best leaving group in activated systems, contrary to alkyl substitutions. | The rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. |

| Catalysis | Transition metal π-acid catalysts (e.g., Ru, Rh complexes) can enable the reaction on unactivated rings. | Coordination to the arene π-system increases the ring's electrophilicity. nih.gov |

Ring-Opening Reactions Under Acidic and Basic Catalysis

The reactivity of the 1,3-dioxolane ring is highly dependent on the pH of the medium. It is characteristically labile under acidic conditions but robust in basic environments.

Acidic Catalysis: Under acidic conditions, the dioxolane ring readily undergoes hydrolysis to yield 4-chlorobenzaldehyde (B46862) and ethylene (B1197577) glycol. organic-chemistry.orgmdpi.com The mechanism is a classic example of acid-catalyzed acetal (B89532) cleavage. acs.orgyoutube.com

The accepted mechanism proceeds via the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺), converting the hydroxyl group into a good leaving group. libretexts.org

Ring Opening: The C-O bond cleaves, and the leaving group (one of the hydroxyls of ethylene glycol) departs. This process is driven by the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

Deprotonation: The resulting intermediate is deprotonated, yielding the final products: 4-chlorobenzaldehyde and ethylene glycol, and regenerating the acid catalyst. libretexts.org

Basic Catalysis: In contrast to its sensitivity to acid, the 1,3-dioxolane ring is remarkably stable under basic or neutral conditions. organic-chemistry.orgrsc.org This resistance to cleavage by bases and other nucleophiles is a cornerstone of its use as a protective group for carbonyl compounds in organic synthesis. organic-chemistry.org Ring-opening under basic catalysis is not a generally observed reaction because there is no low-energy pathway. The hydroxide (B78521) ion (OH⁻) is a poor leaving group, and there is no available mechanism to facilitate its departure without prior protonation.

Condensation Reactions for Oligomeric and Polymeric Structures

This compound, as a derivative of 1,3-dioxolane, can undergo cationic ring-opening polymerization (CROP) to form polyacetal structures. researchgate.netrsc.org This type of condensation polymerization is initiated by cationic species, such as strong Brønsted or Lewis acids. cdnsciencepub.com

The polymerization of 1,3-dioxolane can proceed through two primary mechanistic pathways:

Active Chain End (ACE) Mechanism: The initiator protonates a monomer, and the resulting active cationic center is located at the end of the growing polymer chain. This active chain end then attacks another monomer, propagating the chain. researchgate.net

Active Monomer (AM) Mechanism: In the presence of a diol initiator, the monomer is protonated first and then reacts with the hydroxyl group of the initiator or the growing chain. The active cationic center is on the monomer, not the polymer chain. researchgate.netrsc.org

A significant challenge in the CROP of dioxolanes is the competing formation of cyclic oligomers. This occurs through an intramolecular "backbiting" reaction, where a nucleophilic oxygen atom from within the polymer chain attacks the active cationic chain end, cleaving off a stable cyclic molecule. researchgate.netrsc.org Reaction conditions such as monomer concentration, initiator-to-monomer ratio, and solvent can be optimized to favor the formation of linear high-molecular-weight polymers over cyclic structures. researchgate.net

Radical-Chain Mechanisms and Hydrogen Atom Transfer Processes at the Dioxolane C-2 Position

The single hydrogen atom at the C-2 position of the dioxolane ring is susceptible to abstraction by radical species. This hydrogen atom transfer (HAT) process initiates a radical chain reaction. organic-chemistry.org

The general mechanism involves three stages:

Initiation: A radical initiator (e.g., from the thermal decomposition of AIBN or peroxides) abstracts the hydrogen atom from the C-2 position. This generates a new carbon-centered radical. This radical is stabilized by the two adjacent oxygen atoms through a captodative effect.

Propagation: The C-2 dioxolane radical can then participate in further reactions. For example, it can add across a double bond of another molecule (e.g., an imine or alkene). organic-chemistry.org This addition creates a new radical, which can then abstract a hydrogen atom from another molecule of this compound, thereby propagating the chain.

Termination: The reaction ceases when two radical species combine or are quenched.

The efficiency of the initial hydrogen abstraction depends on the bond dissociation energy of the C-2 H bond and the nature of the abstracting radical.

Oxidation Reactions: Low-Temperature Ozonation and Hydrotrioxide Decomposition Pathways

The C-H bond at the C-2 position of the dioxolane ring is susceptible to oxidation by ozone, particularly at low temperatures. cdnsciencepub.comcdnsciencepub.com This reaction does not cleave the ring directly but instead leads to the formation of highly oxygenated intermediates.

Studies on various acetals have shown that low-temperature ozonation (e.g., at -78 °C) in inert solvents results in the insertion of an ozone molecule into the C-H bond, forming an unstable acetal hydrotrioxide (ROOOH). rsc.orgacs.orgnih.gov These species are primary products and can be observed and characterized spectroscopically at low temperatures. acs.orgnih.gov

The hydrotrioxide intermediates are thermally unstable and decompose upon warming. Their decomposition can proceed through several pathways, including both radical and non-radical routes, to yield a mixture of products. rsc.org Key decomposition products include the corresponding hydroxy ester (in this case, 2-hydroxyethyl 4-chlorobenzoate) and molecular oxygen (both singlet and triplet). acs.org The activation energy for the decomposition of similar hydrotrioxides has been determined to be approximately 20 ± 2 kcal/mol. acs.orgnih.gov In some cases, dihydrogen trioxide (HOOOH) has also been identified as a decomposition product. acs.org

Table 2: Products of Low-Temperature Ozonation of 1,3-Dioxolanes

| Intermediate/Product | Formula/Structure | Role/Description |

|---|---|---|

| Acetal Hydrotrioxide | R-C(H)(OR')-OOOH | Primary, unstable intermediate formed by O₃ insertion into the C-H bond. rsc.orgacs.org |

| Hemiortho Ester | R-C(OH)(OR')₂ | Co-product formed from the collapse of an initial ion pair intermediate. acs.orgnih.gov |

| Hydroxy Ester | R-C(=O)OR'-OH | Final stable product from the decomposition of the hydrotrioxide or hemiortho ester. acs.org |

| Singlet Oxygen | ¹O₂ | A common byproduct of hydrotrioxide decomposition. rsc.org |

Stability Under Diverse Reaction Conditions: Resistance to Basic Media

A defining chemical characteristic of this compound, and 1,3-dioxolanes in general, is their pronounced stability in neutral and basic (alkaline) media. organic-chemistry.orgrsc.org This property makes them excellent choices as protecting groups for aldehydes and ketones during syntheses that involve nucleophilic reagents or basic conditions. organic-chemistry.org

The chemical basis for this stability lies in the absence of a low-energy pathway for degradation. Under basic conditions, the potential leaving groups would be alkoxides, which are strong bases and therefore poor leaving groups. Unlike in acid-catalyzed hydrolysis where protonation creates a neutral alcohol leaving group, there is no analogous activation mechanism in base. Direct attack by a nucleophile like hydroxide on the C-2 carbon is also unfavorable. Therefore, the dioxolane ring remains intact in the presence of a wide range of nucleophiles and bases. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Chlorophenyl)-1,3-dioxolane, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the dioxolane ring. The aromatic protons typically appear as two doublets in the downfield region (δ 7.0-7.5 ppm) due to the para-substitution pattern. The protons on the dioxolane ring would present as multiplets in the upfield region (δ 3.9-4.2 ppm), and the single proton at the C2 position (the acetal (B89532) proton) would appear as a singlet further downfield (around δ 5.8 ppm). For the related compound, 2-phenyl-1,3-dioxolane (B1584986), the acetal proton appears at approximately 5.8 ppm, and the dioxolane methylene (B1212753) protons are observed around 4.0-4.2 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the p-chlorophenyl ring are expected in the aromatic region (δ 125-140 ppm). The dioxolane ring carbons (C4 and C5) would be found in the aliphatic region (around δ 65 ppm), while the acetal carbon (C2) would be significantly downfield (around δ 103 ppm). In studies of similar 2-aryl-1,3-dioxolane structures, the acetal carbon (C2) consistently resonates in the δ 102-105 ppm range. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This data is predicted based on the analysis of structurally similar compounds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (acetal) | ~ 5.8 (s, 1H) | ~ 103 |

| C4/C5-H (dioxolane) | ~ 4.0-4.2 (m, 4H) | ~ 65 |

| Aromatic C-H (ortho to Cl) | ~ 7.4 (d, 2H) | ~ 129 |

| Aromatic C-H (meta to Cl) | ~ 7.3 (d, 2H) | ~ 128 |

| Aromatic C (ipso-C) | - | ~ 137 |

| Aromatic C (C-Cl) | - | ~ 135 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. Strong C-O stretching vibrations for the cyclic ether are expected in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxolane ring is observed just below 3000 cm⁻¹. The C-Cl stretch of the chlorophenyl group would be visible in the fingerprint region, usually between 800 and 600 cm⁻¹. The presence of C=C stretching bands for the aromatic ring is anticipated around 1600-1450 cm⁻¹. For similar cyclic ethers like 1,3-dioxane (B1201747), C-O stretching vibrations are observed around 1140-1070 cm⁻¹. docbrown.info

Table 2: Expected IR Absorption Bands for this compound This data is predicted based on characteristic group frequencies and data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Ether Stretch | 1200-1000 |

| C-Cl Stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The 4-chlorophenyl group is the primary chromophore in this compound. Aromatic systems typically exhibit absorption bands in the UV region. For this compound, one would expect to see absorption maxima (λ_max) characteristic of the substituted benzene (B151609) ring, likely around 220-280 nm.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of this compound. The nominal molecular weight of the compound is 184.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184, with a characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak at m/z 186 with about one-third the intensity of the M⁺ peak).

The fragmentation of 1,3-dioxolanes is well-documented. documentsdelivered.com A common fragmentation pathway involves the loss of the elements of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or the formation of a stabilized cation. For this compound, key fragments would likely include the 4-chlorobenzoyl cation (m/z 139) and the tropylium (B1234903) ion derived from the chlorophenyl group. The base peak in the mass spectrum of the related 2-phenyl-1,3-dioxolane is at m/z 149, corresponding to the loss of a hydrogen atom. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC method would be most suitable for this non-polar compound. wikipedia.org Purity analysis would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., 254 nm or a specific λ_max). nih.govgoogle.com The retention time of the compound under specific conditions would be characteristic, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Proposed HPLC Method for Purity Assessment This is a generalized method based on the analysis of similar aromatic compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique primarily used for determining the molecular weight distribution of polymers. As this compound is a small molecule with a defined molecular weight, GPC is not a standard or appropriate technique for its analysis.

Computational and Theoretical Studies of 2 4 Chlorophenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and various electronic properties that govern a molecule's behavior.

For derivatives of 2-(4-Chlorophenyl)-1,3-dioxolane, such as those incorporating thiazole (B1198619) and pyrazole (B372694) moieties, DFT calculations have been employed to understand their structural and electronic properties. smolecule.com These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating key electronic descriptors.

Key Electronic Properties Investigated:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. A small HOMO-LUMO energy gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other species.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density and the nature of bonding within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

For the broader class of 1,3-dioxolanes, MD simulations have been used to study their conformational preferences. The five-membered dioxolane ring is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. The specific conformation adopted by this compound would be influenced by the steric and electronic properties of the 4-chlorophenyl substituent.

Areas of Investigation using MD Simulations:

Conformational Isomerism: Identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, which is crucial for understanding its behavior in condensed phases and biological systems.

MD simulations on related systems have shown that intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the stabilization of molecular complexes. nih.gov For this compound, interactions with solvent molecules would be a key area of study to understand its solubility and transport properties.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. While specific SAR studies on this compound are not extensively documented, research on its derivatives has provided valuable insights.

Derivatives of 1,3-dioxolane (B20135) have been investigated for a range of biological activities, including their potential as anticancer and antimicrobial agents. nih.gov For instance, studies on 1,3,4-oxadiazole (B1194373) analogues containing a chlorophenyl group have explored their anticancer properties. nih.gov

Key Aspects of SAR Studies:

Identification of Pharmacophores: Determining the key structural features responsible for the biological activity.

Influence of Substituents: Analyzing how different substituents on the core structure affect the potency and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that quantitatively relate structural descriptors to biological activity.

In the context of this compound, an SAR study would involve synthesizing a series of analogues with modifications to the chlorophenyl and dioxolane rings and evaluating their biological effects. This would help in identifying the structural requirements for a particular biological activity and in designing more potent and selective compounds.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their action.

Molecular docking studies have been performed on various derivatives of this compound to investigate their binding to specific biological targets. For example, derivatives have been docked into the active sites of enzymes like EGFR tyrosine kinase to explore their potential as anticancer agents. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Typical Workflow of a Molecular Docking Study:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target and the ligand.

Docking Simulation: Using a docking program to predict the binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: Ranking the predicted poses based on a scoring function and analyzing the key interactions.

For this compound, molecular docking could be employed to screen its binding affinity against a panel of biological targets to identify potential therapeutic applications. The results of such studies would provide valuable hypotheses for further experimental validation.

Applications in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

2-(4-Chlorophenyl)-1,3-dioxolane is a valuable intermediate in organic synthesis, primarily utilized for the construction of more complex, often biologically active, molecules. smolecule.com The dioxolane moiety typically acts as a masked aldehyde, specifically protecting 4-chlorobenzaldehyde (B46862), which can be deprotected under acidic conditions at a later stage of a multi-step synthesis. sinocurechem.com This strategy allows other parts of a molecule to undergo chemical modification without affecting the aldehyde group.

The utility of dioxolanes as intermediates is well-established. For instance, various biologically active compounds containing the 1,3-dioxolane (B20135) structure have been synthesized, exhibiting a wide range of activities, including antifungal and antibacterial properties. nih.gov The synthesis of these complex molecules often involves linking aryl, alkyl, or various heterocyclic groups to the dioxolane ring system. nih.gov In a specific example of building complexity, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles with potential anti-cancer properties were synthesized through a multi-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, various aldehydes, and malononitrile. dundee.ac.uk While this example doesn't start from this compound itself, it highlights the importance of the 4-chlorophenyl motif in the synthesis of bioactive compounds.

Furthermore, dioxolanones, which are structurally related to dioxolanes, have been used as intermediates in the synthesis of tetronic acids and naturally occurring pigments known as pulvinones. rsc.org These syntheses involve the reaction of the dioxolanone with nucleophiles like lithium enolates, demonstrating how the core ring structure can serve as a scaffold for building more elaborate chemical architectures.

Utilization as a Surrogate Formylating Reagent

In organic synthesis, a formylating reagent is used to introduce a formyl group (-CHO) into a molecule. The 1,3-dioxolane ring is a stable, cyclic acetal (B89532) of formaldehyde, and its 2-substituted derivatives can be considered protected aldehydes. As such, this compound can function as a surrogate for a 4-chlorobenzaldehyde cation, effectively acting as a formylating agent under certain reaction conditions.

Catalytic Applications in Protection of Carbonyl Compounds

One of the most fundamental and widespread applications of the 1,3-dioxolane structure is the protection of carbonyl compounds. The reaction of an aldehyde or ketone with ethylene (B1197577) glycol forms a cyclic acetal, which is stable to a wide range of nucleophiles and basic conditions, yet can be easily removed with aqueous acid. This compound is the product of protecting the aldehyde group of 4-chlorobenzaldehyde. sinocurechem.com

The formation of these acetals is typically catalyzed by an acid. nih.gov A variety of catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions. Brønsted acids like p-toluenesulfonic acid are commonly used, often with azeotropic removal of water to drive the reaction to completion. chemicalbook.com Lewis acids are also effective catalysts. mdpi.com Recent advancements have introduced a range of catalysts for this purpose, aiming for higher efficiency, selectivity, and milder reaction conditions.

| Catalyst System | Substrate Example | Key Features |

|---|---|---|

| p-Toluenesulfonic acid | 4-Chlorobenzaldehyde | Standard Brønsted acid catalyst, often used with xylene to remove water. organic-chemistry.org |

| Montmorillonite K10 | Salicylaldehyde | Heterogeneous clay catalyst, allows for easy removal by filtration. nih.gov |

| Iodine (I₂) | Various carbonyls | Mild, neutral, and aprotic conditions. chemicalbook.com |

| Cobaloxime (in situ) | Cyclohexanone | Highly efficient under solvent-free conditions with low catalyst loading. mdpi.com |

| MXene/pCN Heterojunction | Benzaldehyde derivatives | Photocatalytic, dual Lewis and Brønsted acid sites, solvent-free. beilstein-journals.org |

Reactivity with Nucleophiles in the Presence of Lewis Acids

While the 1,3-dioxolane ring is generally stable and unreactive towards nucleophiles, its reactivity can be significantly enhanced by the presence of a Lewis acid. The Lewis acid coordinates to one of the oxygen atoms of the dioxolane ring, weakening the C-O bonds and making the acetal carbon at the 2-position more electrophilic. This activation facilitates attack by a nucleophile, often leading to a ring-opening reaction.

Studies on related 2-aryl substituted heterocyclic systems demonstrate this principle. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type pathway to afford 1,3-amino ethers. iitk.ac.in Similarly, the ring-opening of enantiomerically enriched 2-aryl oxetanes with aryl borates can proceed with a high degree of stereocontrol. nih.gov These reactions underscore that the 2-aryl substituent plays a crucial role in stabilizing the transition state during the nucleophilic attack.

In the context of this compound, activation with a strong Lewis acid would render the C2 carbon susceptible to attack by various nucleophiles. Depending on the nucleophile and reaction conditions, this could lead to the formation of 2-chloro-1-(2-hydroxyethoxy)ethyl)benzene derivatives. For example, the reaction of 1,3-dioxolanes with acid halides in the presence of acidic catalysts like boron trifluoride (BF₃) has been reported, resulting in the formation of high molecular weight products through ring-opening and subsequent reaction.

Research in Medicinal Chemistry: Biological Activities and Mechanisms

Antimicrobial Efficacy and Mechanistic Studies

Derivatives of 2-(4-Chlorophenyl)-1,3-dioxolane have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The structural features of the dioxolane and chlorophenyl groups contribute to their ability to interfere with essential microbial processes.

Antibacterial Activity Against Gram-Positive Bacteria

A number of 1,3-dioxolane (B20135) derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of new 1,3-dioxolanes were synthesized and screened for their biological activity. nih.gov Several of these compounds displayed considerable inhibitory effects against pathogenic strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium, was used to quantify this activity. For instance, one derivative exhibited an MIC of 312.5 µg/mL against S. aureus. nih.gov This indicates that the dioxolane scaffold is a promising starting point for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected 1,3-Dioxolane Derivatives Against Gram-Positive Bacteria

Data sourced from a study on new 1,3-dioxolane derivatives. nih.gov A '-' indicates no significant activity was observed.

Antifungal Properties and Mechanisms

The most well-documented antimicrobial activity of chlorophenyl-dioxolane derivatives is their antifungal efficacy. This action is primarily attributed to their ability to function as sterol 14α-demethylase (CYP51) inhibitors. wikipedia.org CYP51 is a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. wikipedia.org By inhibiting this enzyme, these compounds disrupt the membrane structure, leading to fungal cell death. nih.govresearchgate.net This mechanism is shared with the widely used azole class of antifungal drugs. nih.govnih.gov

Research has shown that novel dioxolane ring compounds, including those with a 4-chlorophenyl group, exhibit excellent fungicidal activity against a variety of plant pathogenic fungi such as Rhizoctonia solani and Physalospora piricola. nih.govresearchgate.net For example, the derivative 1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D20) showed potent activity against R. solani with a half-maximal effective concentration (EC50) of 9.74 ± 0.83 mg/L. researchgate.net

Anticancer Properties and Cytotoxic Mechanisms

One prominent class of anticancer dioxolane compounds is the nucleoside analogs. L-(-)-dioxolane-cytidine (OddC) was the first L-nucleoside analog to demonstrate anticancer activity. nih.gov Its mechanism involves intracellular conversion by deoxycytidine kinase into its mono-, di-, and triphosphate forms. nih.gov The triphosphate metabolite is then incorporated into the DNA of cancer cells, disrupting DNA synthesis and leading to cell death (cytotoxicity). nih.gov This compound proved effective at inhibiting the growth of notoriously difficult-to-treat hepatocellular and prostate tumors in preclinical models. nih.gov Another novel L-nucleoside analog, troxacitabine, has shown significant antileukemic activity in clinical studies with patients having advanced leukemia. nih.govuchicago.edu

Other dioxolane derivatives have been studied for their ability to overcome multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major cause of chemotherapy failure and is often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer drugs from the cell. Certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives were found to reverse MDR in human Caco-2 cancer cells, resensitizing them to chemotherapy. nih.gov

Table 2: In Vitro Cytotoxicity of Dioxolane Nucleoside Analog (-)-OddC

IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells. Data sourced from studies on L-(-)-dioxolane-cytidine. nih.gov

Neuroprotective Effects of Dioxolane Derivatives

Research has extended into the potential application of dioxolane derivatives for central nervous system (CNS) disorders. A series of 1,3-dioxolane-based compounds were designed and synthesized to target the 5-HT1A serotonin (B10506) receptor, a key player in CNS function and pain control. nih.gov The most promising compound from this series not only acted as a potent and selective 5-HT1A receptor agonist but also demonstrated significant neuroprotective activity in vitro. nih.gov This suggests that dioxolane derivatives could be valuable for developing treatments for neurological conditions where neuronal damage occurs.

Interaction with Biological Targets and Binding Affinity Studies

The efficacy of dioxolane derivatives is rooted in their specific interactions with biological targets. Molecular docking studies, a computational method used to predict the binding orientation and affinity of a molecule to a target protein, have been instrumental in elucidating these interactions.

For antifungal derivatives, docking studies have confirmed that these compounds fit into the active site of the fungal CYP51 enzyme. nih.govresearchgate.net The interaction is often stabilized by the azole moiety (frequently attached to the dioxolane core) coordinating with the heme iron atom at the center of the active site, mimicking the binding of the natural substrate, lanosterol (B1674476). wikipedia.org

In the context of neuroprotection, binding and functional assays have quantified the interaction of dioxolane derivatives with their target. One lead compound displayed a high binding affinity for the 5-HT1A receptor, with a pKi value of 9.2, indicating a strong interaction at the nanomolar level. nih.gov

Table 3: Binding Affinity of a Lead Neuroprotective Dioxolane Derivative

Data for a 1,3-dioxolane-based 5-HT1A receptor agonist. nih.gov pKi is the negative logarithm of the inhibition constant, with higher values indicating stronger binding.

Investigation of Cell Membrane Penetration

For a compound to be biologically active, it must often cross cell membranes to reach its intracellular target. The ability of this compound and its derivatives to penetrate these barriers has been assessed through both computational predictions and experimental assays.

Lipinski's rule of five is a guideline used to evaluate the potential for a chemical compound to be an orally active drug in humans. drugbank.com It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a partition coefficient (log P) not greater than 5. drugbank.com The parent compound, this compound, adheres to these rules, suggesting it has favorable properties for cell membrane penetration.

Table 4: Lipinski's Rule of Five Analysis for this compound

Experimental evidence supports these predictions. The neuroprotective dioxolane derivatives mentioned previously were tested for their ability to cross a cellular monolayer (MDCKII-MDR1) that mimics the blood-brain barrier. The lead compound was found to permeate this barrier via passive diffusion. nih.gov Furthermore, studies on anticancer dioxolanes have utilized Caco-2 cell monolayers, a standard in vitro model for predicting human intestinal absorption and cell permeability. nih.govwur.nl The ability of these compounds to exert their effects in these assays inherently confirms their capacity to penetrate cell membranes.

Adrenolytic Activity of Derivatives

Research into the pharmacological activities of this compound derivatives has revealed a notable potential for adrenolytic action, particularly as antagonists of α1-adrenoceptors. The structural framework of 1,3-dioxolane has been identified as a promising scaffold for the development of new ligands with affinity for these receptors.

A significant study in this area focused on the synthesis and pharmacological evaluation of a series of 1,3-dioxolane-based compounds. nih.gov These compounds were assessed for their ability to antagonize α1-adrenoceptor subtypes through functional experiments conducted on isolated rat tissues, including the vas deferens (α1A), spleen (α1B), and aorta (α1D). nih.gov The findings from this research demonstrated that 1,3-dioxolane derivatives can act as potent and selective antagonists for α1-adrenoceptors. nih.gov

The antagonistic potency of these compounds was quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

One of the most potent compounds to emerge from this series was compound 9 , which exhibited significant antagonist activity across all three α1-adrenoceptor subtypes. nih.gov Its pA2 values were recorded as 7.53 for the α1A subtype, 7.36 for the α1B subtype, and a particularly high 8.65 for the α1D subtype. nih.gov

Another notable derivative, compound 10 , was identified as the most selective antagonist within the series. nih.gov It displayed a pA2 of 8.37 at the α1D subtype, with selectivity ratios of 162 for α1D over α1A and 324 for α1D over α1B. nih.gov This high degree of selectivity suggests a potential for more targeted therapeutic applications.

To further validate these findings, binding assays were performed using Chinese Hamster Ovary (CHO) cell membranes that expressed human cloned α1-adrenoceptor subtypes. nih.gov While the selectivity values observed in these binding assays were somewhat lower than those from the functional experiments, they confirmed the pharmacological profiles of the 1,3-dioxolane-based ligands as a new class of α1-adrenoceptor antagonists. nih.gov

The research underscores the importance of the 1,3-dioxolane moiety in the design of novel adrenolytic agents. The structure-activity relationship studies within this class of compounds provide valuable insights for the future development of derivatives with enhanced potency and selectivity for specific α1-adrenoceptor subtypes.

Interactive Data Table of Adrenolytic Activity of 1,3-Dioxolane Derivatives

| Compound | α1A pA2 | α1B pA2 | α1D pA2 | α1D/α1A Selectivity Ratio | α1D/α1B Selectivity Ratio |

| 9 | 7.53 | 7.36 | 8.65 | - | - |

| 10 | - | - | 8.37 | 162 | 324 |

Agrochemical Research Applications

Fungicidal Activity Against Plant Phytopathogens

Derivatives of 2-(4-chlorophenyl)-1,3-dioxolane have demonstrated notable fungicidal properties against a range of plant pathogenic fungi. Research has shown that novel compounds incorporating the dioxolane ring exhibit excellent fungicidal activity against several phytopathogens, including Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, Physalospora piricola, and Cercospora arachidicola. acs.org

For instance, a study synthesizing thirty novel dioxolane ring compounds revealed that specific derivatives displayed broad-spectrum fungicidal activity. acs.org One such derivative, 1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D20), showed an EC50 value of 9.74 ± 0.83 mg/L against R. solani. acs.org Another related compound, 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl-methanol, also exhibited good antifungal activity against Physalospora piricola and Sclerotinia sclerotiorum. epa.gov

The structure-activity relationship is a key aspect of this research. For example, studies on 1-(4-phenoxymethyl-2-phenyl- acs.orgacs.orgdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives indicated that the introduction of a trifluoromethyl group on the phenyl ring could enhance antifungal activity against Magnaporthe oryzae.

**Fungicidal Activity of Dioxolane Derivatives Against *Rhizoctonia solani***

| Compound | EC50 (mg/L) |

|---|---|

| D17 | 7.31 ± 0.67 |

| D20 | 9.74 ± 0.83 |

| D22 | 17.32 ± 1.23 |

| D26 | 11.96 ± 0.98 |

| Difenoconazole (Control) | 8.93 ± 0.91 |

Data sourced from a study on novel dioxolane ring compounds. acs.org

Plant Growth Regulant Effects

In addition to their fungicidal properties, certain this compound derivatives have been identified as potent plant growth regulators. google.com These compounds can influence various aspects of plant growth and development, such as stem elongation and seed germination. frontiersin.orgfbn.com Their mechanism of action in this regard is often linked to the inhibition of plant hormone biosynthesis. nih.govnih.gov

Inhibitory Concentration (IC50) of Dioxolane Derivatives Against Duckweed

| Compound | IC50 (μM) |

|---|---|

| D17 | 20.5 ± 9.0 |

| D20 | 14.2 ± 6.7 |

| D22 | 24.0 ± 11.0 |

| D26 | 8.7 ± 3.5 |

| Difenoconazole (Control) | 8.0 ± 3.1 |

Data from a study indicating herbicidal activity, a form of plant growth regulation. acs.org

Inhibition of Brassinosteroid Biosynthesis in Plants

A primary mechanism through which this compound derivatives exert their plant growth regulating effects is by inhibiting the biosynthesis of brassinosteroids. nih.gov Brassinosteroids are a class of plant steroid hormones essential for normal growth and development. frontiersin.orgnih.gov

Research has identified specific dioxolane-containing triazole derivatives as potent inhibitors of this pathway. For instance, 2RS,4RS-1-[2-(4-chlorophenyl)-4-[2-(2-trifluoromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole (YCZ-14) has been shown to be a powerful inhibitor of brassinosteroid biosynthesis. nih.gov The inhibitory activity of these compounds is often evaluated by observing the induction of dwarfism in plants like Arabidopsis, which can be reversed by the external application of brassinolide, the most active brassinosteroid. acs.org The target within the brassinosteroid biosynthesis pathway is often a cytochrome P450 enzyme. nih.gov

Ergosterol (B1671047) Biosynthesis Inhibition via CYP51 P450 Modulation

The fungicidal activity of this compound derivatives is largely attributed to their ability to inhibit ergosterol biosynthesis in fungi. acs.org Ergosterol is a vital component of fungal cell membranes, and its depletion leads to cell damage and death. nih.gov The key target for these compounds is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov

Molecular docking simulations have confirmed that dioxolane derivatives, such as 1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26), can bind to and inhibit fungal CYP51. acs.org This mode of action is similar to that of established azole fungicides like difenoconazole. acs.org By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to their potent antifungal effects. acs.orgnih.gov

Materials Science and Polymer Chemistry Research

Synthesis of Novel Polymeric Materials Incorporating Dioxolane Moieties

The synthesis of new polymers that include dioxolane moieties, particularly those derived from 2-(4-chlorophenyl)-1,3-dioxolane, often involves modifying the dioxolane ring to introduce a polymerizable group. A common strategy is the synthesis of 4-methylene-1,3-dioxolane (B14172032) monomers. This is typically achieved through the acetalization of a substituted benzaldehyde, like 4-chlorobenzaldehyde (B46862), with 3-chloro-1,2-propanediol, followed by a dehydrochlorination step. researchgate.net These functionalized monomers can then undergo polymerization to form novel materials.

Radical polymerization is a key technique for creating polymers from dioxolane-based monomers. researchgate.net For instance, derivatives such as 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane have been successfully polymerized using radical initiators. researchgate.net The process can also be initiated photochemically. researchgate.net

Three-dimensional free-radical polymerization (TFRP) represents a specialized field characterized by distinct kinetic regularities and mechanisms that lead to the formation of cross-linked or hyper-branched polymers. ethernet.edu.et This method is known for its ability to cure fluid polyunsaturated methacrylates in extremely short timeframes at ambient temperatures. ethernet.edu.et Another advanced method is Cu(0)-mediated reversible deactivation radical polymerization, which allows for the synthesis of copolymers with a high degree of control over their composition. nih.gov

Table 1: Radical Polymerization Methods for Dioxolane Derivatives

| Polymerization Method | Initiator/Catalyst | Monomer Example | Key Feature | Source |

|---|---|---|---|---|

| Free-Radical Polymerization | 2,2′-azobisisobutyronitrile (AIBN) | 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Synthesis of copolymers with vinyl monomers. | researchgate.net |

| Photoinitiated Polymerization | Benzoin methyl ether | 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Use of light to initiate the polymerization process. | researchgate.net |

| Cu(0)-mediated RDRP | MBPA / dNbpy | Pentafluorophenyl methacrylate (B99206) | Provides good control over dispersity in copolymers. | nih.gov |

Copolymerization Strategies

Copolymerization is a widely used strategy to combine the properties of dioxolane-based monomers with other vinyl monomers, resulting in materials with a broad range of characteristics. researchgate.net For example, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane have been synthesized with methyl methacrylate (MMA) and styrene (B11656) (St) in benzene (B151609), using AIBN as the initiator. researchgate.net The resulting copolymer structures are often investigated using techniques like elemental analysis and 1H-NMR spectroscopy to understand the polymerization mechanism and composition. researchgate.net

Similarly, poly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate (B77674) has been successfully copolymerized with both styrene and acrylonitrile (B1666552) using a radical addition method. researchgate.net The reactivity ratios of the comonomers in these reactions are often calculated using established methods such as Mayo-Lewis, Fineman-Ross, and Kelen-Tüdös to understand the incorporation of each monomer into the polymer chain. researchgate.net

Table 2: Examples of Copolymers Incorporating Chlorophenyl Dioxolane Moieties

| Dioxolane-based Monomer | Comonomer | Resulting Copolymer | Polymerization Method | Source |

|---|---|---|---|---|

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Methyl Methacrylate (MMA) | Poly(CPMD-co-MMA) | Radical Polymerization (AIBN) | researchgate.net |

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | Styrene (St) | Poly(CPMD-co-St) | Radical Polymerization (AIBN) | researchgate.net |

| [2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate | Styrene (St) | PCPhDMA-co-St | Radical Addition | researchgate.net |

| [2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate | Acrylonitrile (AN) | PCPhDMA-co-AN | Radical Addition | researchgate.net |

Investigation of Thermal Degradation Kinetics in Dioxolane-based Polymers

Understanding the thermal stability of polymers is critical for determining their processing conditions and service lifetime. The thermal degradation kinetics of polymers containing dioxolane moieties are investigated to determine how they break down under heat. research-nexus.net This analysis is typically performed using thermogravimetric analysis (TGA), where the mass of a polymer sample is measured as it is heated at a controlled rate. researchgate.net

To gain a detailed understanding, the TGA is often performed at several different heating rates (e.g., 5, 10, 15, and 20 °C/min). researchgate.net The data from these experiments are then analyzed using model-free isoconversional methods. springerprofessional.de These methods, including the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, allow for the calculation of the apparent activation energy (Ea) of the degradation process as a function of conversion, without assuming a specific reaction model. researchgate.netspringerprofessional.de

The degradation of such polymers can be a multi-step process. researchgate.net For instance, studies on related polymers show initial degradation steps may relate to the depolycondensation of urethane (B1682113) linkages, followed by chain scission at higher temperatures. researchgate.net The thermal decomposition of the basic 1,3-dioxolane (B20135) ring itself can produce a variety of smaller molecules, including aldehydes, ketones, alcohols, and ethers, indicating complex degradation pathways. research-nexus.netacs.org The insertion of dioxolane units into a polymer backbone can also confer tunable hydrolytic degradability. rsc.org

Table 3: Methods for Analyzing Thermal Degradation Kinetics

| Analysis Technique | Methodology | Key Parameter Determined | Purpose | Source |

|---|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass loss versus temperature at various heating rates. | Degradation temperature, char yield. | To assess overall thermal stability. | researchgate.net |

| Flynn-Wall-Ozawa (FWO) | Isoconversional model-free kinetic method applied to TGA data. | Apparent Activation Energy (Ea). | To understand the energy barrier of degradation across the conversion range. | researchgate.netspringerprofessional.de |

| Kissinger-Akahira-Sunose (KAS) | Isoconversional model-free kinetic method applied to TGA data. | Apparent Activation Energy (Ea). | Provides a comparable calculation of the degradation energy barrier. | researchgate.net |

| Friedman Method | Isoconversional model-free kinetic method applied to TGA data. | Apparent Activation Energy (Ea). | Another widely used method for determining degradation kinetics. | researchgate.netspringerprofessional.de |

Electrical and Optical Property Characterization of Polymer Composites

Polymers, including those based on dioxolane structures, are generally considered electrical insulators, exhibiting very low conductivity. ebrary.net However, their electrical properties can be significantly modified by creating polymer composites. This involves dispersing conductive fillers, such as metal particles or carbon-based materials, within the polymer matrix. ebrary.netmdpi.com

The resulting electrical conductivity of these composites is highly dependent on the concentration, shape, size, and dispersion of the filler material. ebrary.net Below a certain concentration threshold (the percolation threshold), the composite remains an insulator. As the concentration of the filler increases and creates a conductive network, the conductivity of the composite can increase by many orders of magnitude. ebrary.net Key electrical properties that are characterized include the dielectric constant and dielectric loss, which are often studied over a broad range of frequencies. researchgate.net The inclusion of certain fluorinated monomers in a polymer structure has been shown to reduce the dielectric constant. researchgate.net

Table 4: Electrical Conductivity of Polymers and Composites

| Material Type | Typical Conductivity (S/cm) | Key Characteristics | Source |

|---|---|---|---|

| Conventional Polymers (Insulators) | 10⁻¹⁴–10⁻¹⁷ | Large band gap between σ and σ* bands, low charge carrier mobility. | ebrary.net |

| Polymer-Graphite Composites | Up to ~300 | Conductivity depends on graphite (B72142) loading, forming a conductive network. | ebrary.net |

| Doped Conducting Polymers | > 10⁻⁶ | Doping generates mobile charge carriers (polarons, bipolarons). | mdpi.com |

The optical properties of these materials can also be tuned. The incorporation of specific chemical groups can influence parameters such as the refractive index. For polymer composites, the type and concentration of fillers can also impact the material's optical characteristics.

Potential in Organic Electronics (OLEDs, OPVs)

While this compound itself is not an electronically conductive material, its derivatives hold potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This potential lies in its use as a comonomer in the synthesis of more complex polymer architectures.

For a polymer to be effective in organic electronics, it typically requires a conjugated backbone to facilitate the transport of charge carriers (electrons and holes). mdpi.com The this compound moiety is not conjugated. However, it could be incorporated into copolymers alongside other monomers that do possess conjugated structures. In such a system, the dioxolane unit would act as a functional component to tune other critical properties of the polymer. For example, it could be used to:

Improve Solubility: Enhance the processability of otherwise insoluble conjugated polymers, allowing them to be cast into thin films from solution.

Control Morphology: Influence the solid-state packing and phase separation in bulk heterojunctions, which is crucial for efficient charge separation and transport in OPVs.

This application remains a prospective area of research, as the primary role of such a non-conductive moiety would be to modify the physical and material properties of an active semiconducting polymer.

Environmental and Toxicological Research Perspectives Excluding Specific Data

General Considerations for Handling in Research Environments

Given the current lack of extensive, specific toxicological data for 2-(4-chlorophenyl)-1,3-dioxolane, it is imperative that it be handled with caution in a research setting, assuming potential hazards. Standard laboratory safety protocols for handling chemicals of unknown toxicity should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles with side shields, chemical-resistant gloves, and a lab coat. echemi.com Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. sigmaaldrich.com

In case of accidental contact, immediate and appropriate action is necessary. If the substance comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. sigmaaldrich.com For skin contact, all contaminated clothing should be removed, and the affected area should be rinsed with water and soap. sigmaaldrich.comsigmaaldrich.com In the event of ingestion, the individual should drink water, and medical advice should be sought. sigmaaldrich.comsigmaaldrich.com

General handling procedures should also include measures to prevent spills and releases into the environment. sigmaaldrich.com The compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition. sigmaaldrich.comsigmaaldrich.com

Unknown Toxicity Profiles Requiring Further Investigation

The toxicity profile of this compound has not been thoroughly investigated. sigmaaldrich.com While some information exists for the broader class of dioxolanes, specific data for this chlorinated derivative is scarce. The presence of the 4-chlorophenyl group is a key area of concern, as chlorinated aromatic compounds can exhibit a range of toxic effects. Research on other chlorinated compounds has shown potential for various adverse health outcomes, underscoring the need for specific studies on this molecule. nih.gov

Studies on other dioxolane compounds have indicated varying levels of toxicity. For instance, inhalation toxicity studies in rats on different dioxolane compounds showed them to be at least mildly toxic acutely. nih.govresearchgate.net However, without direct testing of this compound, it is difficult to extrapolate these findings with certainty. The interaction of the dioxolane ring with the chlorinated phenyl group could lead to unique metabolic pathways and toxicological effects.

Further research is needed to establish a comprehensive toxicological profile, including studies on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. sigmaaldrich.comnj.gov Such investigations are crucial for a complete understanding of the potential risks associated with this compound.

Assessment of Potential Irritancy and Flammability for Research Safety

Preliminary assessments suggest that this compound may be a potential irritant. The chlorophenyl group, in particular, may cause skin or eye irritation upon contact. smolecule.com Safety data for a related compound, 2,2-dimethyl-1,3-dioxolane-4-methanol, indicates that it can cause serious eye irritation. sigmaaldrich.com Therefore, appropriate protective measures, such as wearing safety glasses and gloves, are essential to prevent direct contact. echemi.comsigmaaldrich.com

Regarding flammability, organic compounds containing aromatic rings are often flammable. smolecule.com While specific flash point data for this compound is available, indicating a flash point of 112.6°C, it is still prudent to handle it as a combustible liquid and keep it away from open flames, hot surfaces, and other sources of ignition. echemi.comechemi.com For comparison, other dioxolane derivatives are classified as flammable liquids. sigmaaldrich.com Standard precautions for handling flammable organic compounds should be observed, including proper storage and the use of non-sparking tools. nj.gov

| Property | Assessment | Source |

| Potential Irritancy | May cause skin and eye irritation. | smolecule.com |

| Flammability | Combustible liquid with a flash point of 112.6°C. | echemi.comechemi.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of 2-(4-Chlorophenyl)-1,3-dioxolane, like other dioxolanes, typically involves the acid-catalyzed reaction of an aldehyde (4-chlorobenzaldehyde) with a diol (ethylene glycol). organic-chemistry.org Future research is focused on developing more sustainable and efficient alternatives to these standard procedures.

Emerging synthetic strategies that merit exploration include:

Microwave-Assisted Synthesis: Research has demonstrated that microwave irradiation can facilitate the rapid, solvent-free synthesis of dioxolanes, offering an environmentally friendly and scalable alternative to traditional heating methods. acs.org This technique could be adapted for this compound to improve yields and reduce reaction times.

Biocatalysis and Chemoenzymatic Cascades: The use of enzymes in combination with chemical catalysts presents a powerful strategy for sustainable synthesis. nih.govd-nb.info Future work could develop a chemoenzymatic route starting from renewable feedstocks to produce the necessary precursors, potentially integrating carbon dioxide as a C1 source. nih.govd-nb.info

Photocatalysis: Visible-light photocatalysis offers a method for acetalization under neutral conditions, which could be highly beneficial for sensitive substrates. organic-chemistry.org Applying this to the synthesis of this compound could avoid the use of harsh acid catalysts.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. Adapting the synthesis of this compound to a flow process could be a significant step towards industrial-scale green production.

| Methodology | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Fast, solvent-free, easily scalable | Eco-friendly production with high efficiency. | acs.org |

| Chemoenzymatic Cascades | Uses renewable resources (e.g., CO2, biomass), highly stereoselective | Sustainable synthesis from bio-based starting materials. | nih.govd-nb.info |

| Photocatalysis | Operates under neutral conditions, uses visible light | Avoids acid catalysts, suitable for sensitive functional groups. | organic-chemistry.org |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While preliminary studies indicate that this compound possesses potential antimicrobial and anticancer properties, the underlying mechanisms remain largely unknown. smolecule.com The biological activity of dioxolane-containing compounds is highly dependent on their specific substituents. nih.gov A critical area for future research is the detailed investigation of how this compound interacts with biological systems at the molecular level.

Key research objectives should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or cellular pathways that the compound interacts with.

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insight into the specific molecular interactions driving its activity.

Mechanism of Action Studies: Moving beyond general observations of cytotoxicity, future studies must delineate the precise sequence of events following compound administration. This includes investigating its effects on cell cycle progression, apoptosis, metabolic pathways, and other critical cellular functions. The general mechanism is thought to involve the disruption of cellular processes or interference with enzyme functions. smolecule.com

Design and Synthesis of Next-Generation Dioxolane-Based Materials with Tailored Functionalities

The dioxolane ring is a versatile building block for advanced materials. Research into poly(1,3-dioxolane) has already shown its potential in applications ranging from gas separation to energy storage. digitellinc.comsciengine.comresearchgate.netkoreascience.kr Future work should focus on leveraging the unique properties of the 2-(4-chlorophenyl) substituent to create novel materials.

Emerging trends in this area include:

Advanced Polymers for Gas Separation: Polymers based on poly(ethylene oxide) (PEO) are effective for CO2/N2 separation due to the affinity of ether oxygen groups for CO2. digitellinc.com Poly(1,3-dioxolane) has a higher ether oxygen content and shows superior performance. digitellinc.comkoreascience.kr Incorporating the this compound moiety could further tune the polymer's properties, potentially enhancing selectivity or mechanical strength.

Solid Polymer Electrolytes: Poly-dioxolane has been investigated as a component of "elastic" solid electrolyte interphases (SEI) for stabilizing lithium metal anodes in high-performance batteries. sciengine.comresearchgate.net Designing new polymers that include the 2-(4-chlorophenyl) group could modify ion conductivity and electrochemical stability.

Degradable Polymers: Cyclic ketene (B1206846) acetals, such as derivatives of dioxolane, can be used as comonomers to introduce hydrolysable linkages into polymer backbones, creating materials with tunable degradability. rsc.org Synthesizing a polymerizable derivative of this compound could lead to new functional, degradable materials.

Integration of In Silico Approaches for Predictive Modeling in Drug and Material Discovery

Computational, or in silico, methods are indispensable tools for accelerating the discovery and optimization of new molecules and materials. nih.govfrontiersin.org For this compound, these approaches can guide research efforts, reduce costs, and minimize reliance on extensive laboratory screening.

Future research should integrate the following computational strategies:

Virtual Screening and Molecular Docking: Given its reported biological activity, computational docking could be used to screen large libraries of biological targets to identify those most likely to bind to this compound. smolecule.comnih.gov This would rapidly generate hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be built to correlate specific structural features with biological activity or material properties. frontiersin.orgjapsonline.com These models can then predict the properties of new, unsynthesized compounds, guiding the design of more potent or functional analogues.